
Tryptophyl-leucyl-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tryptophyl-leucyl-glutamic acid is a tryptophan containing tripeptide used in fluorescence spectroscopy.
Q & A
Basic Research Questions
Q. How is Tryptophyl-leucyl-glutamic acid synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, followed by purification via reversed-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Stability testing under varying pH and temperature conditions can be conducted using accelerated degradation studies, with degradation products analyzed via LC-MS .
Q. What analytical techniques are used to determine the purity and stability of this compound under different conditions?
- Methodological Answer : Purity is assessed using HPLC with UV detection (e.g., C18 columns, gradient elution). Stability studies involve monitoring polymorphic transitions via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Solubility and dissolution kinetics can be modeled using population balance equations, as demonstrated in l-glutamic acid polymorphic studies . Environmental stressors (e.g., temperature, humidity) are tested in controlled chambers, with degradation pathways analyzed using tandem MS .
Advanced Research Questions
Q. How can researchers design experiments to investigate the interaction between this compound and specific kinase targets (e.g., EGFR, JAK)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For functional assays, employ kinase inhibition assays with fluorescent ATP analogs (e.g., ADP-Glo™) to quantify IC50 values. Structural insights can be obtained via X-ray crystallography or cryo-EM of ligand-target complexes. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) refines binding mode predictions .
Q. What methodologies resolve contradictions in reported bioactivity data of this compound across different studies?
- Methodological Answer : Conduct reproducibility studies with standardized protocols (e.g., cell line authentication, consistent buffer conditions). Perform meta-analyses using tools like RevMan to assess heterogeneity in IC50 values or EC50 curves. Validate target specificity using CRISPR knockouts or siRNA silencing. Confounding factors (e.g., off-target effects) are addressed via orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) .
Q. How can population balance modeling (PBM) predict the polymorphic behavior of this compound during formulation development?
- Methodological Answer : PBM integrates dissolution kinetics of metastable polymorphs (e.g., α-form) and nucleation/growth rates of stable forms (e.g., β-form). Parameters are derived from in situ Raman spectroscopy and particle size distribution (PSD) data. Temperature-dependent growth rate constants (from Arrhenius plots) and solvent-mediated transformation rates are modeled using software like gPROMS or MATLAB. Validation involves comparing simulated and experimental PSDs .
Q. Methodological Considerations
- Data Analysis : Use hierarchical clustering (e.g., R/Bioconductor) to group bioactivity datasets and identify outliers. For crystallization studies, apply the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model to quantify phase transformation kinetics .
- Statistical Rigor : Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) for bioactivity data. Use mixed-effects models to account for batch variability in synthesis or cell-based assays .
Eigenschaften
CAS-Nummer |
116778-82-6 |
---|---|
Molekularformel |
C22H30N4O6 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H30N4O6/c1-12(2)9-18(21(30)25-17(22(31)32)7-8-19(27)28)26-20(29)15(23)10-13-11-24-16-6-4-3-5-14(13)16/h3-6,11-12,15,17-18,24H,7-10,23H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)(H,31,32)/t15-,17-,18-/m0/s1 |
InChI-Schlüssel |
VPRHDRKAPYZMHL-SZMVWBNQSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
116778-82-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
WLE |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tryptophyl-leucyl-glutamic acid; Trp-leu-glu; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.